Aladapcin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le betulol peut être extrait de l'écorce de bouleau en utilisant plusieurs méthodes. Les méthodes les plus courantes comprennent :

Sublimation sous vide : Cette méthode implique la sublimation du betulol à partir de l'écorce de bouleau sous pression réduite après un traitement alcalin préliminaire.

Pyrolyse sous vide : Cette méthode implique la décomposition thermique de l'écorce de bouleau en l'absence d'oxygène pour isoler le betulol.

Extraction supercritique : Cette méthode utilise du dioxyde de carbone supercritique ou des mélanges de dioxyde de carbone avec divers solvants pour extraire le betulol.

Extraction par solvants organiques : Cette méthode implique l'utilisation de solvants organiques tels que le chloroforme, l'alcool éthylique, l'éther diéthylique, l'acétate d'éthyle et le ligroïne pour extraire le betulol de l'écorce de bouleau.

Méthodes de production industrielle

La production industrielle du betulol implique généralement le

Activité Biologique

Aladapcin is a microbial metabolite produced by the soil bacterium Nocardia sp. SANK 60484, recognized for its significant biological activity, particularly in enhancing host resistance against bacterial infections. This article explores the compound's structure, mechanism of action, and its implications in clinical settings, supported by relevant case studies and research findings.

Structure and Composition

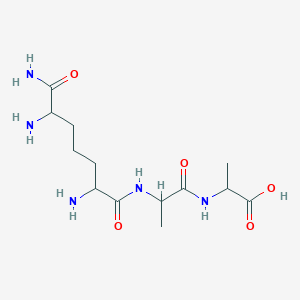

This compound is characterized as a tripeptide with the molecular formula C13H25N5O5. Its structure comprises two moles of D-alanine and one mole of meso-diaminopimelic acid. The compound was isolated from the culture filtrate of Nocardia sp. and has been identified as an amphoteric white amorphous powder through various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and fast atom bombardment mass spectrometry (FAB-MS) .

This compound enhances host resistance against infections specifically caused by Escherichia coli in murine models. The effective dosage ranges from 1 to 100 micrograms per kilogram. The mechanism by which this compound exerts its effects appears to involve the modulation of immune responses, although detailed pathways remain to be fully elucidated .

Antibacterial Properties

Research indicates that this compound demonstrates potent antibacterial activity. In experimental settings, it significantly improved survival rates in mice infected with E. coli, suggesting its potential as a therapeutic agent against bacterial infections. The compound's ability to enhance host defense mechanisms makes it a candidate for further investigation in clinical applications .

Comparative Analysis of Biological Activity

To better understand this compound's potential, a comparative analysis with other known antimicrobial peptides is useful:

| Compound | Source | Structure Type | Effective Dosage (µg/kg) | Primary Action |

|---|---|---|---|---|

| This compound | Nocardia sp. | Tripeptide | 1 - 100 | Enhances host resistance to infection |

| Lysozyme | Chicken egg whites | Enzyme | Varies | Hydrolyzes bacterial cell walls |

| Defensin | Various organisms | Peptide | Varies | Disrupts microbial membranes |

This table illustrates that while this compound operates through a unique mechanism involving immune enhancement, other compounds like lysozyme and defensins target bacteria through direct lytic actions.

Propriétés

Numéro CAS |

114540-27-1 |

|---|---|

Formule moléculaire |

C13H25N5O5 |

Poids moléculaire |

331.37 g/mol |

Nom IUPAC |

2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23) |

Clé InChI |

JPUODCQOVNYKMH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |

Synonymes |

aladapcin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.